molecular formula C13H14BNO4S B11746016 (3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid

(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B11746016
M. Wt: 291.1 g/mol
InChI Key: UBCMWUGADBYWIT-UHFFFAOYSA-N
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Description

(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group containing an o-tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Sulfonamide: The reaction between o-toluidine and a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

    Borylation: The sulfonamide intermediate is then subjected to a borylation reaction using a boronic acid derivative (such as bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Sulfonamides: Formed through nucleophilic substitution reactions.

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.

Biology:

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Properties

Molecular Formula

C13H14BNO4S

Molecular Weight

291.1 g/mol

IUPAC Name

[3-[(2-methylphenyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C13H14BNO4S/c1-10-5-2-3-8-13(10)15-20(18,19)12-7-4-6-11(9-12)14(16)17/h2-9,15-17H,1H3

InChI Key

UBCMWUGADBYWIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2C)(O)O

Origin of Product

United States

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